molecular formula C13H11NO3 B1429874 Methyl 4-phenoxypyridine-3-carboxylate CAS No. 845671-56-9

Methyl 4-phenoxypyridine-3-carboxylate

Cat. No.: B1429874
CAS No.: 845671-56-9
M. Wt: 229.23 g/mol
InChI Key: YUTSKMNCXABVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-phenoxypyridine-3-carboxylate is a high-value chemical intermediate in medicinal chemistry and anticancer agent discovery. Its core research application lies in serving as a key synthetic precursor for the development of novel 4-phenoxypyridine derivatives, which are recognized as potent type II c-Met kinase inhibitors . c-Met is a receptor tyrosine kinase that is an attractive target in molecular targeted cancer therapy; aberrant signaling of the HGF/c-Met axis has been identified in a wide range of human malignancies, including brain, colorectal, gastric, and lung cancers . The 4-phenoxypyridine core is a critical structural feature of these inhibitors, designed to interact with the kinase domain and disrupt the abnormal signaling pathways that mediate tumor formation and growth . Researchers utilize this compound to build more complex molecules bearing moieties such as imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide, which have demonstrated excellent in vitro inhibitory activities against c-Met kinase and potent cytotoxic activities against various human cancer cell lines, including MKN-45 (gastric), A549 (lung adenocarcinoma), and H460 (lung cancer) . Beyond oncology, the phenoxypyridine scaffold is also explored in other areas, such as the development of compounds targeting metabolic diseases and pesticides, where it acts as a bioisostere of diaryl ethers to optimize properties like lipid solubility, metabolic stability, and bioavailability . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

methyl 4-phenoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-16-13(15)11-9-14-8-7-12(11)17-10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTSKMNCXABVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Methyl 4-phenoxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-phenoxypyridine-3-carboxylate (CAS No. 845671-56-9) is a heterocyclic compound featuring a pyridine core functionalized with a phenoxy group and a methyl ester.[1] This scaffold is of significant interest in medicinal chemistry, serving as a crucial building block for the synthesis of complex molecules with potential therapeutic applications, particularly in oncology.[2][3] The arrangement of the ether linkage at the C4 position and the carboxylate at the C3 position of the pyridine ring creates a unique electronic and steric environment, making it a valuable synthon for developing targeted kinase inhibitors.[3] This guide provides a detailed elucidation of its chemical structure through spectroscopic analysis, outlines a logical synthetic pathway, and discusses the molecule's broader significance in drug discovery.

Molecular Architecture and Structural Elucidation

The definitive structure of this compound, with the molecular formula C₁₃H₁₁NO₃, is confirmed through a combination of modern spectroscopic techniques.[4] The molecule's architecture is characterized by a central pyridine ring, an ether linkage to a phenyl group at the 4-position, and a methyl carboxylate group at the 3-position.

Caption: Chemical structure of this compound.

Spectroscopic Data Interpretation

The structural assignment is corroborated by a combination of spectroscopic methods. While a dedicated full dataset for this specific compound is not publicly available in the provided search results, a robust interpretation can be derived from established principles and data from analogous structures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three primary components of the molecule: the substituted pyridine ring, the phenoxy group, and the methyl ester.

  • Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm) are expected for the protons on the pyridine ring. The proton at C2 (adjacent to the nitrogen and between the two substituents) would likely be the most downfield singlet or narrow doublet. The protons at C5 and C6 would appear as doublets, with coupling constants characteristic of their ortho relationship.

  • Phenoxy Protons: The five protons of the phenoxy ring would appear in the aromatic region, likely between δ 7.0-7.5 ppm. Their signals would present as a complex multiplet due to ortho, meta, and para couplings.

  • Methyl Protons: A sharp singlet, integrating to three protons, is anticipated for the methyl group of the ester functionality, typically appearing around δ 3.8-4.0 ppm.[5]

¹³C NMR: The carbon spectrum provides a count of unique carbon environments.

  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate significantly downfield, in the range of δ 165-175 ppm.[6]

  • Aromatic Carbons: A series of signals between δ 110-160 ppm would correspond to the 11 aromatic carbons of the pyridine and phenyl rings.[7] Quaternary carbons (C3, C4 of the pyridine ring and C1 of the phenyl ring) will typically show weaker signals.

  • Methyl Carbon: The methyl carbon of the ester group would appear furthest upfield, generally in the δ 50-55 ppm region.[8]

Data Type Expected Chemical Shift / Wavenumber Assignment
¹H NMR δ 8.5 - 9.0 ppmPyridine H (C2)
δ 7.0 - 8.5 ppmPyridine H (C5, C6) & Phenyl H
δ 3.8 - 4.0 ppm-OCH₃ (Ester)
¹³C NMR δ 165 - 175 ppmC=O (Ester Carbonyl)
δ 110 - 160 ppmAromatic Carbons (Pyridine & Phenyl)
δ 50 - 55 ppm-OCH₃ (Ester Methyl)
IR 1720 - 1740 cm⁻¹C=O Stretch (Ester)
1200 - 1300 cm⁻¹C-O Stretch (Ester)
1230 - 1270 cm⁻¹C-O-C Stretch (Aryl Ether)
3030 - 3100 cm⁻¹Aromatic C-H Stretch
1550 - 1600 cm⁻¹C=C and C=N Stretch (Aromatic Rings)

Table 1: Predicted Spectroscopic Data for this compound.

The IR spectrum is instrumental in identifying the key functional groups.

  • Carbonyl Stretch: A strong, sharp absorption band between 1720-1740 cm⁻¹ is the most prominent feature, unequivocally indicating the presence of the ester C=O group.[9]

  • Ether Linkage: A characteristic C-O-C stretching vibration for the aryl ether is expected in the 1230-1270 cm⁻¹ region.

  • Aromatic Rings: Multiple bands in the 1550-1600 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the pyridine and phenyl rings. Aromatic C-H stretching vibrations would be observed as weaker bands just above 3000 cm⁻¹.[9]

In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (229.23 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₃H₁₁NO₃. Common fragmentation patterns would likely involve the loss of the methoxy radical (•OCH₃) or the entire methyl carboxylate group (•COOCH₃), providing further structural evidence.

Synthetic Strategy

The synthesis of this compound is logically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This well-established methodology is ideal for forming aryl ether linkages on electron-deficient aromatic rings like pyridine.

cluster_reactants Starting Materials Reactant1 Methyl 4-chloropyridine-3-carboxylate Reagent1 Base (e.g., K₂CO₃, NaH) Reactant1->Reagent1 + Reactant2 Phenol Reactant2->Reagent1 + Reagent2 Solvent (e.g., DMF, DMSO) Reagent1->Reagent2 in Workup Aqueous Workup & Purification Reagent2->Workup Reaction (Heat) Product This compound Workup->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

This protocol describes a self-validating system for the synthesis. The causality behind each step is explained to ensure reproducibility and understanding.

  • Reactant Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add Methyl 4-chloropyridine-3-carboxylate (1.0 eq) and a suitable polar aprotic solvent such as Dimethylformamide (DMF).

    • Causality: A dry, inert atmosphere is critical to prevent side reactions with moisture. DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows for elevated reaction temperatures.

  • Base Addition: Add a moderate base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the flask.

    • Causality: The base is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion. K₂CO₃ is a practical choice as it is effective, inexpensive, and easy to handle. An excess is used to drive the reaction to completion.

  • Nucleophile Addition: Add Phenol (1.1-1.2 eq) to the reaction mixture.

    • Causality: A slight excess of the nucleophile (phenol) ensures the complete consumption of the limiting electrophile (the chlorinated pyridine).

  • Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: SₙAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier. TLC is used to track the disappearance of the starting material and the appearance of the product spot, indicating reaction completion.

  • Workup and Isolation: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Causality: The aqueous workup removes the inorganic base and DMF. Ethyl acetate is a common extraction solvent. The brine wash removes residual water, and Na₂SO₄ is a drying agent.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Causality: Chromatography separates the desired product from any unreacted starting materials and byproducts based on polarity, yielding the pure this compound.

Significance in Drug Discovery

The 4-phenoxypyridine motif is a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors.[3] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Molecules containing the 4-phenoxypyridine core, including derivatives of the title compound, have been shown to act as potent inhibitors of proto-oncogene proteins like c-Met.[3]

The structure of this compound is particularly advantageous:

  • Hinge-Binding Region: The pyridine nitrogen can form crucial hydrogen bonds with the "hinge region" of the kinase active site.

  • Hydrophobic Pockets: The phenoxy group can occupy deep hydrophobic pockets within the enzyme, enhancing binding affinity and selectivity.

  • Vector for Derivatization: The methyl carboxylate at the C3 position provides a versatile chemical handle for further modification, allowing for the synthesis of extensive compound libraries to optimize potency, selectivity, and pharmacokinetic properties.[2]

Research has demonstrated that modifying the phenoxy ring and converting the carboxylate into various amides can lead to compounds with potent anti-proliferative activity against various cancer cell lines.[2] Therefore, this compound is not merely a chemical entity but a strategic starting point for the rational design of next-generation targeted cancer therapies.

References

  • PubChem. This compound | C13H11NO3 | CID 68889581. [Link]

  • The Royal Society of Chemistry. Supplementary Information - Organic & Biomolecular Chemistry. [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

  • MDPI. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. [Link]

  • The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Iranian Journal of Pharmaceutical Research. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

  • Google Patents. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • SpectraBase. Methyl 4-(4-methoxyphenyl)pyridine-3-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]

  • Wikipedia. N1-Methyl-4-pyridone-3-carboxamide. [Link]

  • University of Calgary. 13-C NMR Chemical Shift Table.pdf. [Link]

  • Pipzine Chemicals. Methyl 4-methoxypyridine-2-carboxylate. [Link]

  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • RHAZES: Green and Applied Chemistry. 4-phenoxypyridine derivatives containing imidazole -4- carboxamide and 1,2,4- triazole -3- carboxamide moieties as powerful antitumor agents. QSAR Studies. [Link]

  • Wikipedia. Pyridines. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and X-Ray Crystal Structure of 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxyxlic Acid Ethyl Ester. [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

  • MDPI. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • Journal of Molecular Structure. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • Semantic Scholar. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

Sources

The 4-Phenoxypyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The 4-phenoxypyridine core is a prime example of such a scaffold, demonstrating remarkable versatility and efficacy, particularly in the realm of oncology.[1] Its unique electronic and conformational properties make it an ideal building block for designing potent and selective inhibitors of key signaling pathways implicated in cancer progression.[2] This guide provides a comprehensive technical overview of pharmaceutical intermediates containing the 4-phenoxypyridine scaffold, from fundamental synthetic strategies to their application in targeted drug discovery, with a focus on the underlying scientific principles and practical considerations for researchers in the field.

Synthetic Strategies for the 4-Phenoxypyridine Core

The construction of the ether linkage in 4-phenoxypyridine derivatives is a critical step in their synthesis. Two primary, powerful, and widely adopted cross-coupling methodologies are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

The Ullmann Condensation: A Classic Approach to C-O Bond Formation

The Ullmann condensation is a cornerstone of C-O bond formation, traditionally involving the copper-catalyzed reaction of an aryl halide with an alcohol or phenol.[3][4] In the context of 4-phenoxypyridine synthesis, this typically involves the coupling of a phenol with a 4-halopyridine, most commonly 4-chloropyridine.[5]

Causality Behind Experimental Choices:

  • Catalyst: While traditional Ullmann reactions used stoichiometric copper powder at high temperatures, modern iterations employ catalytic amounts of soluble copper(I) salts (e.g., CuI) with ligands to facilitate the reaction under milder conditions.[6] The ligand, often a diamine or phenanthroline, enhances the solubility and reactivity of the copper catalyst.[4]

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often used to ensure the solubility of the reactants and to reach the required reaction temperatures.[3]

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting materials and the formation of the product. Successful synthesis is confirmed by characterization of the final product using techniques like NMR spectroscopy and mass spectrometry.

Experimental Protocol: Ullmann Condensation for 4-Phenoxypyridine Synthesis

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the substituted phenol (1.0 eq.), 4-chloropyridine hydrochloride (1.2 eq.), copper(I) iodide (0.1 eq.), a suitable ligand such as N,N'-dimethylethylenediamine (0.2 eq.), and potassium phosphate (2.0 eq.).

  • Solvent Addition: Add anhydrous toluene or dioxane as the solvent.

  • Reaction Execution: Heat the mixture to reflux (typically 80-110°C) and stir vigorously for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the desired 4-phenoxypyridine derivative.[7]

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Evolution

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of C-N and C-O bonds, offering a milder and more versatile alternative to the Ullmann condensation.[8][9] This reaction can be adapted for the synthesis of 4-phenoxypyridine derivatives by coupling a phenol with a 4-halopyridine.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial for the success of the reaction.[10] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are highly effective in promoting the catalytic cycle.[10]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically used to facilitate the deprotonation of the phenol and the subsequent steps in the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly employed.

Self-Validating System: The reaction can be monitored by LC-MS to follow the formation of the product and the disappearance of the starting materials. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Experimental Protocol: Buchwald-Hartwig C-O Coupling for 4-Phenoxypyridine Synthesis

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, pre-form the active Pd(0) catalyst by stirring the palladium precursor and the phosphine ligand in the reaction solvent for a short period.

  • Reagent Addition: To the reaction vessel containing the catalyst, add the 4-halopyridine (1.0 eq.), the substituted phenol (1.2 eq.), and the base (1.5-2.0 eq.).

  • Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (typically 80-120°C) with stirring for 4-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.[11]

The 4-Phenoxypyridine Scaffold as a Kinase Inhibitor

A significant body of research has demonstrated the utility of the 4-phenoxypyridine scaffold in the design of potent kinase inhibitors.[12] Many of these compounds target receptor tyrosine kinases (RTKs) that play a crucial role in tumor angiogenesis and metastasis, such as VEGFR-2 and c-Met.[13]

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15][16] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can effectively block this signaling pathway.[17][18] The 4-phenoxypyridine moiety has been successfully incorporated into a number of potent VEGFR-2 inhibitors.[12]

Mechanism of Action: 4-phenoxypyridine-based inhibitors typically function as ATP-competitive inhibitors. The pyridine nitrogen can form a key hydrogen bond with the hinge region of the kinase domain, while the phenoxy group and its substituents can occupy the hydrophobic pocket, leading to high-affinity binding and inhibition of the kinase activity.

Signaling Pathway Diagram: VEGFR-2 Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Inhibitor 4-Phenoxypyridine Inhibitor Inhibitor->VEGFR2 Inhibits ATP binding PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Ras Ras cMet->Ras STAT3 STAT3 cMet->STAT3 Inhibitor 4-Phenoxypyridine Inhibitor Inhibitor->cMet Inhibits ATP binding Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Outcomes Cell Proliferation, Invasion, Metastasis mTOR->Outcomes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Outcomes STAT3->Outcomes

Caption: Inhibition of the HGF/c-Met signaling cascade by a 4-phenoxypyridine-based inhibitor.

Structure-Activity Relationships (SAR) and Physicochemical Properties

The biological activity of 4-phenoxypyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenoxy rings. Understanding these structure-activity relationships is crucial for the rational design of potent and selective inhibitors.

Key SAR Insights:

  • Substituents on the Phenoxy Ring: Electron-withdrawing groups, particularly halogens, on the terminal phenyl ring are often beneficial for improving antitumor activity. [19][20]* Linker Moiety: The nature of the group attached to other positions of the pyridine ring significantly influences the compound's activity and selectivity. Various carboxamide-containing moieties have been explored with success. [20]* Pyridine Ring Modifications: The substitution pattern on the pyridine ring can modulate the compound's physicochemical properties, such as solubility and metabolic stability, which are critical for its overall drug-like profile.

Physicochemical Properties in Drug Design:

The success of a drug candidate is not solely dependent on its potency but also on its absorption, distribution, metabolism, and excretion (ADME) properties. The 4-phenoxypyridine scaffold offers a balance of lipophilicity and hydrophilicity that can be fine-tuned through chemical modification to optimize these properties. [21][22]Researchers should consider parameters such as calculated logP (cLogP), topological polar surface area (TPSA), and molecular weight to guide the design of derivatives with favorable drug-like characteristics, often guided by principles like Lipinski's Rule of 5. [21] Table 1: Representative 4-Phenoxypyridine-Based Kinase Inhibitors and their Biological Activities

Compound IDTarget Kinase(s)IC₅₀ (nM)Cell LineIC₅₀ (µM)Reference
Compound 15b VEGFR-2230A5490.75[12]
Compound 26a c-Met16A5491.59[12]
Compound 23k VEGFR-2 / c-Met1050 / 1430A5492.16[13]
Compound 28 c-MetN/AMKN450.25[19]
Compound T14 c-Met12MKN-450.64[20]

Conclusion and Future Perspectives

The 4-phenoxypyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry, particularly for the development of targeted cancer therapies. Its synthetic accessibility via robust cross-coupling reactions like the Ullmann condensation and Buchwald-Hartwig amination, combined with its favorable pharmacophoric features for kinase inhibition, makes it an attractive starting point for drug discovery programs. Future research in this area will likely focus on the development of novel derivatives with improved selectivity profiles to minimize off-target effects, as well as the exploration of this scaffold for other therapeutic targets beyond oncology. The continued application of rational drug design principles, guided by a deep understanding of the underlying biology and chemistry, will undoubtedly lead to the discovery of new and effective medicines based on the versatile 4-phenoxypyridine core.

References

  • ResearchGate. (2019, January 21). Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents | Request PDF. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). RSC Medicinal Chemistry. [Link]

  • Yao, S. X., Huang, Y. J., Zhang, Y. X., Cui, Z. X., Lu, H. Y., Wang, R., & Shi, L. (2025, May 19). Revisiting VEGF/VEGFR-2 signaling as an anticancer target and its inhibitor discovery: Where are we and where should we go? Journal of Drug Targeting, 1–27. [Link]

  • Proclinical. (2024, June 21). What are VEGFR2 antagonists and how do they work?[Link]

  • Gentile, A., Trusolino, L., & Comoglio, P. M. (2008). The HGF/c-MET Axis in Tumor Microenvironment and Metastasis Formation. Cancers, 1(1), 95-120. [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

  • BMB Reports. (n.d.). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. [Link]

  • Exploring the potential of small molecules of dual c-Met and VEGFR inhibitors for advances and future drug discovery in cancer. (2022, February 17). Journal of the Indian Chemical Society. [Link]

  • Christensen, J. G., Schreck, R., Burrows, J., Kuruganti, P., Chan, E., Le, P., Chen, J., Wang, X., Ruslim, L., Blake, R., Lipson, K. E., Ramphal, J., Do, S., Cui, J. J., Cherrington, J. M., & Mendel, D. B. (2003). A Selective Small Molecule Inhibitor of c-Met Kinase Inhibits c-Met-dependent Phenotypes in Vitro and Exhibits Cytoreductive Antitumor Activity in Vivo. Cancer Research, 63(21), 7345–7355. [Link]

  • Unlocking Potential: The Role of 4-Phenylpyridine in Modern Synthesis. (2026, February 12). Tejapharm. [Link]

  • Sharma, R., & Kumar, V. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1109. [Link]

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Semantic Scholar. (n.d.). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (2022, October 11). Molecules. [Link]

  • Zilla, M. K., Mahajan, S., Khajuria, R., Gupta, V. K., Kapoor, K. K., & Ali, A. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(5), 2933–2941. [Link]

  • Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Bentham Science. (n.d.). Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • PubMed. (2022, January 19). Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. [Link]

  • Schrödinger. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

  • RSC Publishing. (2022, May 31). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • UniTo. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 4-Chloropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the nucleophilic aromatic substitution (SNAr) reaction on 4-chloropyridine-3-carboxylate, a critical transformation in the synthesis of diverse molecular architectures for pharmaceutical and materials science applications. Moving beyond a simple recitation of steps, this document elucidates the underlying principles governing this reaction, offering practical insights into experimental design, optimization, and troubleshooting.

Theoretical Framework: The SNAr Reaction on an Activated Pyridine System

Nucleophilic aromatic substitution is a powerful tool for the functionalization of aromatic rings, particularly those rendered electron-deficient.[1][2] Unlike the more common electrophilic aromatic substitution, SNAr proceeds via a stepwise addition-elimination mechanism.[2][3] The pyridine ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, is predisposed to nucleophilic attack, especially at the 2- and 4-positions (ortho and para to the nitrogen).[4][5][6][7][8]

In the case of 4-chloropyridine-3-carboxylate, the reactivity is further enhanced by the presence of an electron-withdrawing carboxylate group at the 3-position. This group, in concert with the ring nitrogen, effectively stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack.[1][9] This stabilization is the driving force of the reaction. The rate-determining step is typically the initial attack of the nucleophile to form this resonance-stabilized intermediate.[5][7][9]

The general mechanism can be visualized as follows:

Caption: SNAr Mechanism on 4-Chloropyridine-3-carboxylate.

A critical aspect of SNAr reactions is the nature of the leaving group. Contrary to S_N2 reactions, the typical reactivity order for halogens in SNAr is F > Cl ≈ Br > I.[4][9] This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative atom that polarizes the carbon-halogen bond, making the carbon more electrophilic.[9]

Experimental Protocol: Synthesis of Ethyl 4-(benzylamino)pyridine-3-carboxylate

This protocol details a representative SNAr reaction between ethyl 4-chloropyridine-3-carboxylate and benzylamine.

Materials:

  • Ethyl 4-chloropyridine-3-carboxylate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • DMF is a potential reproductive toxin; handle with care.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl 4-chloropyridine-3-carboxylate (1.0 eq) and anhydrous DMF.

  • Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of benzylamine (1.2 eq). The base is crucial for neutralizing the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The elevated temperature is often necessary to overcome the activation energy of the reaction.[4]

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC, eluting with a mixture of hexane and ethyl acetate. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. For more quantitative analysis, GC or LC-MS can be employed.[9]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). The aqueous wash removes the DMF and inorganic salts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 4-(benzylamino)pyridine-3-carboxylate.

Process Optimization and Troubleshooting

The success of an SNAr reaction is highly dependent on several factors. The following table summarizes key parameters and their impact on the reaction outcome.

ParameterEffect on ReactionOptimization Strategy & Rationale
Solvent Polar aprotic solvents (e.g., DMSO, DMF, NMP) are generally preferred as they solvate the cation of the nucleophile salt, leading to a more "naked" and reactive anionic nucleophile.[4][10]If the reaction is sluggish, switching to a more polar aprotic solvent like DMSO can increase the rate. However, for some highly reactive substrates, less polar solvents like THF or even toluene might be sufficient to avoid side reactions.[10]
Base A base is often required to deprotonate protic nucleophiles (e.g., amines, alcohols) to generate the more potent anionic nucleophile, or to scavenge the acid byproduct. Common bases include K₂CO₃, Cs₂CO₃, and organic bases like triethylamine or DIPEA.The choice of base depends on the pKa of the nucleophile. For weakly acidic nucleophiles, a stronger base like NaH or KHMDS may be necessary.[11] However, strong bases can also promote side reactions.[12]
Temperature Many SNAr reactions require heating to proceed at a reasonable rate.[4]The optimal temperature is a balance between reaction rate and the potential for decomposition of starting materials or products. Start at a moderate temperature (e.g., 80 °C) and increase if the reaction is slow.
Nucleophile The nucleophilicity of the attacking species is critical. Stronger nucleophiles will react more readily.[4]If a reaction with a neutral nucleophile (e.g., an alcohol) is slow, it can be converted to its more nucleophilic alkoxide form using a suitable base.
Leaving Group As mentioned, the typical leaving group ability in SNAr is F > Cl > Br > I.[4][9]If a reaction with a chloro-substituted pyridine is not proceeding, using the corresponding fluoro-substituted analog can significantly enhance reactivity.[13]

Representative Applications and Scope

The SNAr reaction on 4-chloropyridine-3-carboxylates provides access to a wide array of substituted pyridines, which are prevalent scaffolds in medicinal chemistry and drug discovery.[14][15][16][17]

NucleophileProduct ClassSignificance in Drug Development
Amines (R-NH₂)4-Aminopyridine-3-carboxylatesCore structures in various kinase inhibitors and other therapeutic agents.[14]
Alcohols (R-OH)4-Alkoxypyridine-3-carboxylatesImportant intermediates in the synthesis of complex natural products and pharmaceuticals.
Thiols (R-SH)4-(Alkyl/Arylthio)pyridine-3-carboxylatesBuilding blocks for compounds with diverse biological activities.
Azides (N₃⁻)4-Azidopyridine-3-carboxylatesVersatile intermediates for the synthesis of amines and for use in click chemistry.[18]

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental process, from planning to final product characterization.

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Reaction Execution cluster_purification Phase 3: Workup & Purification cluster_analysis Phase 4: Characterization A Select Nucleophile & Substrate B Choose Solvent & Base A->B C Determine Reaction Temperature B->C D Combine Reagents C->D E Heat & Stir D->E F Monitor by TLC/LC-MS E->F F->E Incomplete G Aqueous Workup F->G Reaction Complete H Extraction G->H I Column Chromatography H->I J NMR Spectroscopy I->J K Mass Spectrometry J->K L Purity Analysis (e.g., HPLC) K->L

Caption: General Experimental Workflow for SNAr Reactions.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]

  • Homework.Study.com. At which position(s) does nucleophilic aromatic substitution occur in pyridine?[Link]

  • Quora. Why nucleophilic substitution in pyridine favours at position-2?[Link]

  • National Center for Biotechnology Information. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. [Link]

  • PubMed. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. [Link]

  • ACS Publications. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • YouTube. SNAr reactions of pi-deficient aromatic rings. [Link]

  • ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing...[Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Chem-Station. What are the reaction products when 2 - Chloropyridine reacts with nucleophiles?[Link]

  • RCS Research Chemistry Services. SNAr Reaction of Polyhalogenated Heterocycles. [Link]

  • Eindhoven University of Technology Research Portal. A kinetic study on the Cu(0)-catalyzed Ullmann SArN-type C-O coupling of potassium phenolate and 4-chloropyridine. [Link]

  • Wordpress. SNAr Reaction in Other Common Molecular Solvents. [Link]

  • MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • MDPI. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?[Link]

  • Pearson+. What are the products of the following reactions?b.[Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • National Center for Biotechnology Information. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?[Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • Royal Society of Chemistry. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. [Link]

  • PubMed. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. [Link]

  • PubMed. Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. [Link]

  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

  • Wordpress. SNAr Solvents and Reagents. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis. [Link]

  • National Center for Biotechnology Information. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. [Link]

  • Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]

  • Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity. [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]

  • ResearchGate. Facile synthesis of the starting 4-substituted 3-pyridinesulfonamide derivatives 2–10. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 4-Phenoxypyridine-3-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026


 Coupling of Phenols with Activated Pyridines

Executive Summary & Pharmacological Context[1][2][3]

The 4-phenoxypyridine-3-carboxylate scaffold is a privileged structural motif in medicinal chemistry, serving as the core architecture for several Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors (e.g., structural analogs of Roxadustat/Vadadustat) and c-Met kinase inhibitors. These compounds function by stabilizing HIF-


, thereby stimulating endogenous erythropoietin production for the treatment of anemia associated with chronic kidney disease (CKD).[1]

Traditional thermal synthesis of these ethers via Nucleophilic Aromatic Substitution (


) often suffers from prolonged reaction times (12–24 hours), incomplete conversion due to steric hindrance at the 3-position, and the formation of tarry degradation products.

This Application Note details a microwave-assisted organic synthesis (MAOS) protocol that reduces reaction times to under 20 minutes while increasing isolated yields by 15–25%. The method relies on the "Specific Microwave Effect," utilizing the high dielectric loss tangent (


) of polar aprotic solvents to superheat the reaction matrix and accelerate the rate-limiting formation of the Meisenheimer complex.

Mechanistic Insight: The Microwave Advantage

Reaction Mechanism ( )

The synthesis involves the displacement of a leaving group (chloride) at the 4-position of the pyridine ring by a phenoxide nucleophile.

  • Activation: The nitrogen atom in the pyridine ring withdraws electron density, making the ring electron-deficient. The ester group at C3 acts as an additional Electron Withdrawing Group (EWG), significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position.

  • Transition State: The reaction proceeds through a negatively charged intermediate known as the Meisenheimer complex . This is the rate-determining step.

Dielectric Heating Effect

In a dedicated microwave reactor, polar solvents like DMF or DMSO align with the oscillating electric field (


). The molecular friction generated by this alignment creates rapid, volumetric heating.
  • Arrhenius Acceleration:

    
    . Microwave irradiation allows the system to reach temperatures (
    
    
    
    ) instantaneously, significantly increasing the rate constant (
    
    
    ).
  • Solvent Superheating: In sealed vessels, solvents can be heated

    
     above their atmospheric boiling points, further driving the reaction.
    
Reaction Scheme Visualization

ReactionMechanism cluster_conditions Microwave Conditions Reactants Reactants (4-Cl-Pyridine + Phenol) Base Base Activation (K2CO3 -> Phenoxide) Reactants->Base Deprotonation TS Meisenheimer Complex (TS) Base->TS Nucleophilic Attack (MW Assisted) Product Product (4-Phenoxypyridine) TS->Product Cl- Elimination (Aromatization) Params Temp: 120-150°C Time: 10-20 min Solvent: DMF Params->TS

Figure 1: Mechanistic pathway of the microwave-assisted


 reaction highlighting the rate-limiting Meisenheimer complex formation accelerated by dielectric heating.

Experimental Protocols

Materials & Reagents
  • Substrate: Ethyl 4-chloropyridine-3-carboxylate (1.0 equiv)

  • Nucleophile: Substituted Phenol (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (1.5 equiv)
    
  • Solvent:

    
    -Dimethylformamide (DMF), anhydrous.
    
  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

Protocol A: Small-Scale Library Synthesis (1 mmol)

Ideal for lead optimization and SAR studies.

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add Ethyl 4-chloropyridine-3-carboxylate (185 mg, 1.0 mmol) and the substituted phenol (1.1 mmol).

  • Activation: Add anhydrous

    
     (207 mg, 1.5 mmol).
    
  • Solvation: Add DMF (2.5 mL). Note: High concentration (0.4 M) is preferred in MW synthesis to maximize collision frequency.

  • Sealing: Cap the vial with a Teflon-lined septum cap.

  • Irradiation: Program the microwave reactor:

    • Temp:

      
      
      
    • Hold Time: 15 minutes

    • Pressure Limit: 200 psi (14 bar)

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Pour mixture into ice-cold water (15 mL).

    • If solid precipitates: Filter, wash with water (

      
      ) and hexanes (
      
      
      
      ). Dry in vacuo.
    • If oil forms: Extract with EtOAc (

      
      ), wash organic layer with brine, dry over 
      
      
      
      , and concentrate. Purify via flash chromatography (Hex/EtOAc).
Protocol B: Scale-Up (20 mmol)

For pre-clinical batch production.

  • Vessel: Use an 80 mL quartz or heavy-walled glass vessel.

  • Reagents: 4-Cl-pyridine (3.7 g, 20 mmol), Phenol (22 mmol),

    
     (30 mmol).
    
  • Solvent: DMF (40 mL). Note: Reduce concentration slightly to 0.5 M to manage exotherms.

  • Irradiation:

    • Ramp: 5 minutes to

      
      .
      
    • Hold: 20 minutes.

    • Cooling: Ensure active cooling is engaged post-reaction to prevent thermal runaway.

Data Analysis & Validation

The following data compares the microwave protocol against conventional thermal reflux (oil bath at


) for the synthesis of Ethyl 4-(4-fluorophenoxy)pyridine-3-carboxylate.
ParameterThermal RefluxMicrowave (Protocol A)Improvement
Temperature

(Oil Bath)

(Internal IR)
Identical Setpoint
Time 16 Hours15 Minutes64x Faster
Conversion (LCMS) 82%>98%Complete Reaction
Isolated Yield 68%89%+21% Yield
Purity (HPLC) 88% (requires column)96% (simple filtration)Cleaner Profile

Interpretation: The thermal method suffers from the degradation of the ester moiety (hydrolysis) over long reaction times due to trace moisture in the base/solvent. The rapid MW protocol minimizes this side reaction.

Workflow Visualization

Workflow Start Start: Weigh Reagents (Pyridine, Phenol, K2CO3) Solvent Add Solvent (DMF) Cap Vial Start->Solvent MW_Step Microwave Irradiation 120°C | 15 min | Dynamic Power Solvent->MW_Step Cool Cool to RT (Air Jet) MW_Step->Cool quench Quench in Ice Water Cool->quench Decision Precipitate formed? quench->Decision Solid Filtration & Wash (Water/Hexane) Decision->Solid Yes Liquid Extraction (EtOAc) & Flash Chromatography Decision->Liquid No End Final Product Analysis (NMR/LCMS) Solid->End Liquid->End

Figure 2: Operational workflow for the microwave-assisted synthesis of 4-phenoxypyridine-3-carboxylates.

Troubleshooting & Expert Tips

  • Moisture Control: The ester group at C3 is susceptible to hydrolysis under basic conditions at high temperatures.

    • Tip: Use anhydrous DMF and store

      
       in a desiccator. If the carboxylic acid byproduct is observed (LCMS 
      
      
      
      ), reduce reaction temperature to
      
      
      and extend time to 30 min.
  • Base Selection:

    • For sterically hindered phenols (e.g., ortho-substituted), switch from

      
       to Cesium Carbonate (
      
      
      
      ). The "Cesium Effect" (higher solubility and larger cation radius) improves phenoxide nucleophilicity.
  • Vessel Failure:

    • Safety: Do not use acetone or low-boiling solvents in sealed microwave vials at

      
      . The pressure will exceed vial limits (typically 20–30 bar). DMF generates low pressure (<2 bar) at this temperature, ensuring safety.
      

References

  • Microwave-Assisted Synthesis of Diaryl Ethers

    • Wang, J. X., et al. (2003). Microwave-assisted synthesis of diaryl ethers without catalyst. Organic Letters, 5(12), 2169-2171.
  • HIF-PHD Inhibitor Context

    • Rabinowitz, M. H., et al. (2010).[2] Benzimidazole-2-pyrazole HIF prolyl 4-hydroxylase inhibitors as oral erythropoietin secretagogues. ACS Medicinal Chemistry Letters, 1(9), 526-529.

    • [2]

  • SNAr Reactivity on Pyridines

    • Wei, X., et al. (2017). SNAr Reaction of Polyhalogenated Heterocycles: LUMO Analysis.
  • Microwave vs.

    • Obermayer, D., & Kappe, C. O. (2011). Microwave-assisted synthesis of 4-(pyrazol-1-yl)carboxanilides. Journal of Organic Chemistry, 76(16), 6657-6669.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Ester Hydrolysis of Pyridine-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the hydrolysis of pyridine-3-carboxylates (nicotinates). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this common yet often challenging reaction. Here, we address specific experimental issues in a direct question-and-answer format, blending in-depth technical knowledge with practical, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My saponification reaction of a pyridine-3-carboxylate is sluggish or incomplete. How can I drive it to completion?

A1: Incomplete hydrolysis is a frequent hurdle. The electronic nature of the pyridine ring can influence the reactivity of the ester. Here’s a systematic approach to troubleshoot and optimize your reaction.

Underlying Causality: Base-catalyzed hydrolysis (saponification) is an equilibrium-driven process. While the final deprotonation of the resulting carboxylic acid by the alkoxide leaving group makes the reaction largely irreversible, factors like steric hindrance, substrate solubility, and insufficient base concentration can slow down the initial nucleophilic attack on the carbonyl carbon.[1][2]

Troubleshooting Protocol:

  • Increase Base Equivalents: Start by increasing the molar equivalents of your base (e.g., LiOH, NaOH, KOH). A common starting point is 1.1-1.5 equivalents, but for stubborn esters, using 2-5 equivalents can be effective.

  • Elevate the Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Monitor the reaction closely, as higher temperatures can also promote side reactions. A temperature range of 50-80°C is a good starting point to explore.[3]

  • Optimize the Solvent System: The solubility of both the ester and the inorganic base is crucial. A biphasic mixture will slow the reaction. Consider using a co-solvent system to create a homogeneous solution.

    • Recommended Solvent Systems:

      • Methanol/Water

      • Ethanol/Water

      • Tetrahydrofuran (THF)/Water

      • Dioxane/Water[4]

Data-Driven Recommendations for Optimizing Reaction Conditions:

ParameterInitial ConditionOptimized ConditionRationale
Base (e.g., LiOH) 1.1 eq2.5 - 5 eqDrives the equilibrium towards the products.
Temperature Room Temperature50 - 80 °COvercomes the activation energy barrier.
Solvent Single SolventTHF/Water (1:1)Improves solubility of both substrate and base.
Reaction Time 1-2 hours4-24 hoursAllows for complete conversion of slower reacting substrates.
Q2: I'm observing significant side reactions or degradation of my product. What are the likely causes and how can I mitigate them?

A2: The pyridine ring, while generally stable, can participate in or be susceptible to side reactions under certain hydrolytic conditions.

Underlying Causality: Harsh basic or acidic conditions, especially when combined with elevated temperatures, can lead to a variety of undesired outcomes. For pyridine-3-carboxylates, potential side reactions include decarboxylation of the product under harsh acidic conditions or reactions involving other functional groups on the pyridine ring or its substituents.

Troubleshooting Workflow:

G start Side Reactions Observed check_conditions Review Reaction Conditions (Temp, Base Conc.) start->check_conditions high_temp Is Temperature > 80°C? check_conditions->high_temp high_base Is Base Conc. > 5 eq? high_temp->high_base No reduce_temp Reduce Temperature to 40-60°C high_temp->reduce_temp Yes reduce_base Reduce Base to 1.5-3 eq high_base->reduce_base Yes consider_alt Consider Milder Hydrolysis Methods high_base->consider_alt No success Problem Resolved reduce_temp->success reduce_base->success enzymatic Enzymatic Hydrolysis consider_alt->enzymatic acid_cat Mild Acid-Catalyzed Hydrolysis consider_alt->acid_cat enzymatic->success acid_cat->success

Caption: Troubleshooting workflow for mitigating side reactions.

Mitigation Strategies:

  • Lower the Temperature: Often, side reactions have a higher activation energy than the desired hydrolysis. Running the reaction at a lower temperature for a longer duration can favor the formation of the desired product.

  • Use a Milder Base: If strong bases like NaOH or KOH are causing degradation, consider using milder bases such as lithium hydroxide (LiOH) or even potassium carbonate (K₂CO₃) in some cases.

  • Consider Enzymatic Hydrolysis: For sensitive substrates, enzymatic hydrolysis offers a highly selective and mild alternative. Carboxylesterases can effectively hydrolyze nicotinate esters under physiological pH and temperature, minimizing side reactions.[5]

  • Acid-Catalyzed Hydrolysis: While less common due to the potential for protonating the pyridine nitrogen, mild acid-catalyzed hydrolysis (e.g., using dilute HCl or H₂SO₄) can be an option for base-sensitive substrates. However, this can make product isolation more challenging.[6]

Q3: My product, the pyridine-3-carboxylic acid, is highly water-soluble, and I'm struggling with extraction during workup. What's the best way to isolate it?

A3: The amphoteric nature of pyridine carboxylic acids makes their isolation from aqueous media a common challenge. The protonated pyridine nitrogen and the carboxylate anion render the molecule highly polar and water-soluble.[4]

Underlying Causality: At a neutral pH, the pyridine-3-carboxylic acid exists predominantly as a zwitterion. In acidic solution, it's a cation, and in basic solution, it's an anion. This high polarity across a wide pH range makes extraction with common organic solvents inefficient.

Step-by-Step Isolation Protocol:

  • Neutralization to Isoelectric Point (pI): Carefully adjust the pH of the aqueous solution to the isoelectric point of your specific pyridine-3-carboxylic acid. At the pI, the net charge of the molecule is zero, minimizing its water solubility. For nicotinic acid, the pI is approximately 4.2-4.4. Use a pH meter for accurate adjustment with a dilute acid (e.g., 1M HCl).

  • Azeotropic Removal of Water: If direct extraction is still problematic, you can remove the water azeotropically. After neutralization, evaporate the bulk of the water under reduced pressure. Then, add a solvent like ethanol or toluene and continue to evaporate. This will help to remove the final traces of water.

  • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or ammonium sulfate ((NH₄)₂SO₄). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and forcing it into the organic layer during extraction.

  • Continuous Liquid-Liquid Extraction: For particularly stubborn cases, continuous liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate, chloroform) over an extended period can be highly effective.

Isolation Decision Tree:

G start Post-Hydrolysis Mixture adjust_ph Adjust to Isoelectric Point (pI) start->adjust_ph extract Attempt Extraction with Ethyl Acetate or Chloroform adjust_ph->extract extraction_ok Is Extraction Efficient? extract->extraction_ok salt_out Saturate with NaCl (Salting Out) extraction_ok->salt_out No isolate Isolate Product extraction_ok->isolate Yes re_extract Re-attempt Extraction salt_out->re_extract re_extraction_ok Is Extraction Efficient? re_extract->re_extraction_ok azeotrope Azeotropic Removal of Water (Toluene or Ethanol) re_extraction_ok->azeotrope No re_extraction_ok->isolate Yes precipitate Precipitate/Crystallize Product azeotrope->precipitate precipitate->isolate

Caption: A decision tree for isolating water-soluble pyridine carboxylic acids.

References

  • Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. RSC Publishing.
  • Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
  • Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver c
  • ester hydrolysis problem. Reddit.
  • Hydrolysis product troubleshooting. Reddit.
  • Saponification of Esters. Organic Chemistry Tutor.
  • Basic Hydrolysis of Esters - Saponific

Sources

Technical Support Center: Purification Strategies for Methyl 4-phenoxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 4-phenoxypyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate with high purity. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot effectively and develop robust, validated purification strategies.

Part 1: Understanding the Impurity Profile

A successful purification strategy begins with understanding the potential impurities. This compound is commonly synthesized via a copper-catalyzed Ullmann condensation between a methyl 4-halopyridine-3-carboxylate and phenol.[1][2] This reaction, while effective, can introduce a specific set of impurities that must be addressed.

Q: What are the most common impurities I can expect from the synthesis of this compound?

A: The impurity profile is typically dictated by the reaction mechanism and conditions. Based on a standard Ullmann coupling, you should anticipate the following species in your crude product:

  • Unreacted Starting Materials:

    • Phenol: Acidic and relatively polar.

    • Methyl 4-halopyridine-3-carboxylate (Cl, Br, or I): The pyridine core makes this compound basic.

  • Catalyst Residues:

    • Copper Salts (CuI, Cu₂O, etc.): These are often responsible for colored impurities (green, brown, or black) and can interfere with subsequent reactions.

  • Reaction Side-Products:

    • 4-Phenoxypyridine-3-carboxylic acid: Formed if the methyl ester undergoes hydrolysis. This is an acidic impurity.[3][4]

    • Symmetrical Biaryl Compounds: Self-coupling of the aryl halide can occur, though this is often a minor impurity with modern catalysts.[2]

  • Solvent Residues:

    • High-boiling polar solvents like N-Methylpyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are common in Ullmann reactions and can be difficult to remove.[1]

Synthesis Ullmann Condensation (Crude Product) SM1 Methyl 4-halopyridine-3-carboxylate (Basic) Synthesis->SM1 Contains SM2 Phenol (Acidic) Synthesis->SM2 Contains Product Methyl 4-phenoxypyridine- 3-carboxylate (Target Compound) Synthesis->Product Contains Catalyst Copper Catalyst Residues (Metal Impurity) Synthesis->Catalyst Contains SideProduct 4-Phenoxypyridine- 3-carboxylic acid (Acidic Hydrolysis Product) Synthesis->SideProduct Contains Solvent High-Boiling Solvent (e.g., DMF, NMP) Synthesis->Solvent Contains

Caption: Common impurity profile from Ullmann synthesis.

Part 2: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My crude product is a dark brown or green oil/solid. What is the cause and how can I fix it?

A: This coloration is almost certainly due to residual copper catalyst. Copper salts can poison catalysts in subsequent steps or interfere with biological assays.

Causality: Copper(I) and Copper(II) species, used to catalyze the C-O bond formation, can remain complexed to the pyridine nitrogen of your product or precipitate as oxides/salts during workup.

Troubleshooting Protocol: Acidic Wash for Copper Removal

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution. A 5-10% aqueous solution of hydrochloric acid or a saturated solution of ammonium chloride is effective.[5] The acidic conditions protonate the pyridine nitrogen, forming a salt that is often more soluble in the aqueous phase, while also helping to sequester the copper salts.

  • Phase Separation: Separate the aqueous layer. Repeat the wash 1-2 times until the aqueous layer is colorless.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid and deprotonate your product, returning it to the organic layer.

  • Final Wash & Dry: Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

Trustworthiness Check: After this procedure, the color should be significantly reduced (ideally to a pale yellow or off-white). If color persists, it may indicate highly chelated copper, which will require removal by column chromatography.

Q2: My NMR analysis shows the presence of 4-phenoxypyridine-3-carboxylic acid. How did this happen and what is the best way to remove it?

A: The presence of the carboxylic acid is a classic case of ester hydrolysis.

Causality: The methyl ester is susceptible to hydrolysis under either strongly acidic or basic conditions, which can occur during the reaction workup if not carefully controlled.[3][4] For instance, using a strong base like sodium hydroxide to quench the reaction can easily hydrolyze the ester.[6]

Troubleshooting Protocol: Basic Extraction for Acidic Impurity Removal

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Base Wash: In a separatory funnel, wash the organic solution with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal.[6]

    • Expert Insight: Avoid using strong bases like NaOH or KOH, as they can promote further hydrolysis of your desired ester product.[4] The weak bicarbonate base is strong enough to deprotonate the acidic carboxylic acid impurity, converting it to its water-soluble sodium salt, but generally not strong enough to attack the ester.

  • Extraction: The sodium salt of the carboxylic acid will be extracted into the aqueous layer. Separate the layers. Repeat the wash 2-3 times.

  • Final Processing: Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Trustworthiness Check: Purity should be assessed by TLC or LC-MS. The acidic spot/peak corresponding to the hydrolyzed product should be absent.

Q3: My flash chromatography shows poor separation between my product and an unreacted starting material, and the product peak is tailing significantly. How can I optimize the separation?

A: This is a common challenge when purifying pyridine-containing compounds on silica gel.[7]

Causality:

  • Peak Tailing: The basic nitrogen atom on the pyridine ring interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel.[7] This secondary interaction causes the analyte to "stick" to the stationary phase, resulting in a tailed peak shape and often poor recovery.

  • Poor Separation: If the polarity of your product and an impurity are very similar, achieving baseline separation with a standard solvent system can be difficult.

Troubleshooting Protocol: Optimizing Flash Chromatography

  • Mobile Phase Modification:

    • Add a Competing Base: The most effective way to reduce peak tailing is to add a small amount of a competing base to your mobile phase (eluent). Triethylamine (TEA) at 0.1-1% (v/v) is standard.[7] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine product, leading to a more symmetrical peak shape.

    • Adjust pH: For HPLC, using a buffered mobile phase at a pH of 2.5-3.0 can protonate the silanol groups, reducing interaction. However, for flash chromatography, adding TEA is more practical.[7]

  • Solvent System Selection:

    • Use a systematic approach. Start with a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). Run TLC plates with varying ratios (e.g., 9:1, 7:3, 1:1 Hex/EtOAc) to find a system that gives your product an Rf value of ~0.3.

    • If separation is still poor, change the selectivity by swapping the polar solvent. For example, try a hexane/DCM or hexane/acetone system.

  • Stationary Phase Consideration:

    • If tailing persists even with TEA, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds. Alternatively, deactivated or end-capped silica gel can be used.[7]

Data Presentation: TLC Solvent System Screening

Solvent System (Hexane:Ethyl Acetate + 0.5% TEA)Rf of Starting Material (e.g., 4-Cl-Pyridine Ester)Rf of ProductΔRfAssessment
9:10.60.50.1Poor separation
7:30.450.30.15Good for loading
1:10.20.10.1Too polar, poor separation

Part 3: Standard Purification Protocols

Here are step-by-step guides for the most common and effective purification methods.

Protocol 1: High-Performance Flash Column Chromatography

This is the most versatile method for removing a wide range of impurities.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product). First, dissolve the product in a minimal amount of a polar solvent (e.g., DCM or acetone), then add the silica gel. Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" technique prevents solvent mismatch issues and improves resolution.

  • Column Packing: Pack a glass column with silica gel in your chosen eluent (e.g., 7:3 Hexane:EtOAc + 0.5% TEA). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.

  • Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

If the crude product is obtained as a solid with >85% purity, recrystallization is an excellent and scalable method for achieving high purity.

  • Solvent Screening: The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, or mixtures thereof). A good system is often a binary mixture, such as Ethanol/Water or Toluene/Hexane.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the hot solvent required for complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Part 4: Purification Strategy Workflow & FAQs

Choosing the right method depends on the scale, the nature of the impurities, and the required final purity.

start Crude Product Analysis (TLC, NMR, LC-MS) is_colored Is the product colored (green/brown)? start->is_colored acid_wash Perform Acidic Wash (e.g., 1M HCl or sat. NH4Cl) is_colored->acid_wash Yes acid_impurity Are acidic impurities present? (e.g., Phenol, Hydrolyzed Acid) is_colored->acid_impurity No acid_wash->acid_impurity base_wash Perform Basic Wash (sat. NaHCO3) acid_impurity->base_wash Yes purity_check Assess Purity >85%? acid_impurity->purity_check No base_wash->purity_check recrystallize Recrystallization purity_check->recrystallize Yes chromatography Flash Column Chromatography (with 0.5% TEA) purity_check->chromatography No / Multiple Impurities final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: Decision workflow for purification strategy.

Frequently Asked Questions (FAQs)
  • Q: What is the expected pKa of this compound?

    • A: Most simple pyridine derivatives have a pKa in the range of 5 to 6.[7] This mild basicity is the primary reason for its interaction with silica gel and why acid-base extractions are effective.

  • Q: My final product is an oil, but the literature reports a solid. What should I do?

    • A: This is a strong indication of residual impurities (often solvent or unreacted starting materials) that are preventing crystallization. Re-purifying by column chromatography is the recommended course of action. Ensure high-boiling solvents like DMF or DMSO have been thoroughly removed, which may require heating under high vacuum or performing a liquid-liquid extraction.

  • Q: What are the best analytical methods to confirm the purity of my final product?

    • A: A combination of techniques is always best.

      • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.

      • LC-MS: To obtain an accurate mass and a purity assessment by peak area (e.g., >95% by UV at a specific wavelength).

      • Elemental Analysis (C, H, N): To confirm the elemental composition, typically required for publication or regulatory submission. The results should be within ±0.4% of the calculated values.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Lee, Y. C. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]

  • Purification of different Pyridines using Waters X-bridge prep column. Interchim. [Link]

  • Gorbaty, M. L., & Jewell, D. M. (1970). Method for recovery of pyridine bases. U.S.
  • Aki, S. N. V. K., & Kulkarni, M. G. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions. U.S.
  • Acid-base extraction. Wikipedia. [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Japan Tobacco Inc. [Link]

  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Supporting Information. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. U.S.
  • Removal of pyridine. Sciencemadness Discussion Board. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. MDPI. [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. MDPI. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • He, H. Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. PubMed. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Methyl Hydrolysis. Reddit. [Link]

  • Recent synthetic developments and applications of the Ullmann reaction. PMC. [Link]

Sources

Stability of Methyl 4-phenoxypyridine-3-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, medicinal chemists, and drug development professionals utilizing Methyl 4-phenoxypyridine-3-carboxylate in their experimental workflows. It provides in-depth technical guidance on the stability of this compound under basic conditions, offering troubleshooting advice and validated protocols to ensure experimental success and integrity.

Overview of Chemical Stability

This compound possesses two key functional groups susceptible to basic conditions: a methyl ester and a phenoxy-pyridine ether linkage. The primary point of reactivity and potential degradation under basic conditions is the methyl ester, which is prone to hydrolysis. The diaryl ether bond is significantly more robust and generally stable under conditions typically used for ester saponification.

Below is the chemical structure of the molecule .

Caption: Structure of this compound.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound under basic conditions?

The primary and most significant reaction is the base-catalyzed hydrolysis of the methyl ester, a process known as saponification.[2][3][4] This reaction converts the methyl ester into a carboxylate salt. Subsequent acidification during workup will yield the corresponding carboxylic acid, 4-phenoxypyridine-3-carboxylic acid.[5] The reaction is a nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[3]

Q2: Is the saponification reaction reversible?

No, under basic conditions, the saponification of an ester is effectively irreversible.[2][6] While the initial nucleophilic attack is reversible, the final step of the mechanism involves the deprotonation of the newly formed carboxylic acid by the methoxide or hydroxide ions present in the mixture. This acid-base reaction is highly favorable and drives the equilibrium completely towards the product side, preventing the reformation of the ester.[2][5][6]

Q3: Is the phenoxy-pyridine (C-O) ether bond at risk of cleavage under basic conditions?

Under standard conditions used for ester hydrolysis (e.g., 1-2 M NaOH or LiOH in MeOH/water at room temperature to reflux), the diaryl ether bond is chemically stable and not expected to cleave. Cleavage of such robust C-O bonds typically requires much harsher conditions, such as very high temperatures and pressures or the use of specific, potent reagents not commonly employed for simple saponification. The pyridine ring itself is also highly stable and resistant to cleavage under these conditions.[7]

Q4: What are the recommended bases and solvents for performing the hydrolysis?

Commonly used bases include lithium hydroxide (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[5]

  • LiOH is often preferred for laboratory-scale synthesis due to its high reactivity and good solubility in mixed aqueous-organic solvents.[2][5]

  • NaOH and KOH are also highly effective and are common, cost-effective choices.[5]

The reaction is typically performed in a mixture of water and an organic co-solvent to ensure solubility of the ester.[5] Common choices include methanol (MeOH), ethanol (EtOH), or tetrahydrofuran (THF).[2][5] A THF/water mixture is a widely used system.[5]

Q5: How can I monitor the progress of the reaction?

The most effective way to monitor the reaction is by using analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture against a standard of the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (the carboxylate salt) at a lower Rf value indicates the reaction is proceeding.

  • HPLC/LC-MS: This provides a quantitative assessment. The peak corresponding to the starting material (this compound) will decrease in area, while a new peak for the product (4-phenoxypyridine-3-carboxylic acid, after in-situ quenching for analysis) will appear and grow.[8][9]

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound under basic conditions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction / Low Conversion 1. Insufficient Base: The base is a reagent, not a catalyst. Stoichiometric amounts are required. An excess is often used to ensure complete reaction.[5]2. Low Temperature/Short Reaction Time: The ester may be sterically hindered or electronically deactivated, requiring more forcing conditions.3. Poor Solubility: The ester may not be fully dissolved in the reaction medium, limiting its contact with the hydroxide ions.1. Use at least 1.5-2.0 equivalents of the base. For difficult hydrolyses, up to 10 equivalents may be necessary.[5]2. Increase the reaction temperature (e.g., from room temperature to 50-70 °C) or extend the reaction time. Monitor progress by TLC or HPLC.[8]3. Increase the proportion of the organic co-solvent (e.g., THF or MeOH) to improve solubility. Ensure vigorous stirring.
Formation of an Emulsion During Workup 1. Formation of Carboxylate Salt: The product is a soap-like salt, which can act as a surfactant, especially if the concentration is high.2. Insufficient Acidification: If the pH is not sufficiently acidic, some salt may remain, leading to emulsification.1. Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength and helps to "salt out" the organic product, breaking the emulsion.2. Ensure the aqueous phase is acidified to a pH of 1-3 with a strong acid (e.g., 1-4N HCl) to fully protonate the carboxylate.
Product is Insoluble / "Oils Out" Upon Acidification 1. Limited Aqueous Solubility: The resulting carboxylic acid product may have poor solubility in the acidic aqueous medium.2. High Concentration: The product concentration may exceed its solubility limit.1. This is often expected. The precipitated solid is your desired product. It can be collected by filtration, washed with cold water, and dried.2. If it forms an oil, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane (DCM) immediately after acidification.[5]
Unexpected Side Products Detected by LC-MS 1. Reaction with Solvent: If using methanol or ethanol as a solvent, transesterification is unlikely under basic hydrolysis conditions but should be considered if conditions are not strictly aqueous.2. Degradation of Starting Material/Product: Unlikely under standard conditions, but prolonged heating at very high temperatures could lead to decomposition.1. Use a non-reactive co-solvent like THF or dioxane if transesterification is a concern.2. Re-evaluate reaction conditions. Use the mildest conditions necessary for full conversion (lower temperature, shorter time). Ensure the reaction is run under an inert atmosphere (N₂) if oxidative degradation is suspected.
Experimental Protocols & Visual Workflows
Protocol 1: Stability Assessment of this compound

This protocol is designed to determine the stability of the compound under your specific experimental conditions without aiming for complete conversion.

G start Prepare Stock Solution (e.g., 10 mg/mL in THF) setup Set Up Reaction Vials - Test Vial: Basic aqueous solution - Control Vial: Neutral aqueous solution start->setup add Add Aliquot of Stock Solution to each vial to start the reaction setup->add incubate Incubate at Desired Temperature (e.g., 25°C, 50°C) with stirring add->incubate sample Withdraw Aliquots at Time Points (e.g., 0, 1h, 4h, 24h) incubate->sample quench Quench Aliquots (Neutralize with dilute HCl) sample->quench analyze Analyze by HPLC or LC-MS Quantify % of starting material remaining quench->analyze end Evaluate Data & Determine Degradation Rate analyze->end

Caption: Workflow for assessing compound stability.

Methodology:

  • Preparation: Prepare a 10 mg/mL stock solution of this compound in THF.

  • Reaction Setup: In separate vials, place your intended basic solution (e.g., 1 M NaOH in 1:1 Water:THF) and a control solution (1:1 Water:THF).

  • Initiation: Add a precise volume of the stock solution to each vial to achieve the desired final concentration (e.g., 1 mg/mL).

  • Incubation: Stir the vials at the target experimental temperature.

  • Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of dilute HCl to stop the reaction.

  • Analysis: Analyze the quenched samples by a validated HPLC or LC-MS method to determine the percentage of the parent compound remaining relative to the t=0 time point.

Protocol 2: Complete Saponification to 4-phenoxypyridine-3-carboxylic acid

This protocol provides a standard procedure for the complete hydrolysis of the ester.

Caption: Typical reaction conditions for saponification.

Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Addition of Base: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution.

  • Heating and Monitoring: Heat the mixture to 50°C and stir vigorously. Monitor the reaction's completion by TLC or HPLC (typically 4-12 hours).

  • Cooling and Concentration: Once complete, cool the reaction to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Dilution and Washing: Dilute the remaining aqueous residue with water. Wash with a solvent like ethyl acetate or diethyl ether to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 2N HCl with stirring until the pH is ~2. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of a non-polar solvent (like hexane) to aid in drying.

  • Drying: Dry the solid product under vacuum to a constant weight to yield 4-phenoxypyridine-3-carboxylic acid.

Primary Degradation Pathway: Saponification

The diagram below illustrates the accepted mechanism for base-catalyzed ester hydrolysis.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Collapse of Intermediate cluster_step3 Step 3: Irreversible Deprotonation compound Ester Starting Material (R-CO-OCH₃) intermediate Tetrahedral Intermediate [R-C(O⁻)(OH)-OCH₃] compound->intermediate Reversible hydroxide Hydroxide Ion (⁻OH) hydroxide->intermediate Reversible carboxylate Carboxylate Salt (R-COO⁻) intermediate->carboxylate Elimination of Methoxide methanol Methanol (CH₃OH) note The carboxylic acid formed is immediately deprotonated by base, driving the reaction to completion.

Caption: Mechanism of base-catalyzed ester hydrolysis.

This mechanism proceeds in two main stages: 1) Reversible nucleophilic addition of a hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate. 2) Collapse of this intermediate, expelling a methoxide leaving group to form a carboxylic acid, which is then instantly deprotonated to the carboxylate salt.[6]

References
  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022, October 27). Master Organic Chemistry. [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • Basic hydrolysis of esters. saponification. Quimicaorganica.org. [Link]

  • Saponification-Typical procedures. (2024, April 27). OperaChem. [Link]

  • Saponification. (2023, January 22). Chemistry LibreTexts. [Link]

  • Saponification (Base Hydrolysis) of Organic Materials. CalTech GPS. [Link]

  • Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. PubMed Central. [Link]

  • Hydrolysis product troubleshooting. (2024, January 18). Reddit. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • 4-phenoxypyridine-3-carboxylic acid hydrochloride (C12H9NO3). PubChem. [Link]

  • Cleavage of the N–O bond in substituted hydroxylamines under basic conditions. Springer. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Pyridine hydrochloride-promoted C-C bond cleavage approach: A metal-free and peroxide-free facile method for the synthesis of amide derivatives. ResearchGate. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • 15.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. [Link]

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. OSTI.GOV. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. [Link]

  • Click-Triggered Bioorthogonal Bond-Cleavage Reactions. PubMed Central. [Link]

  • Primary amine C–N bond cleavage for the synthesis of multi-substituted pyridine and pyrrole derivatives. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Carboxyl Methyltransferase Catalysed Formation of Mono- and Dimethyl Esters under Aqueous Conditions: Application in Cascade Biocatalysis. PubMed Central. [Link]

  • Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkat USA. [Link]

  • Instantaneous Hydrolysis of Methyl Paraoxon Nerve Agent Simulant is Catalyzed by Nontoxic Aminoguanidine Imines. Scholars' Mine. [Link]

  • Soap Making Troubleshooting Guide. Essential Depot. [Link]

  • Troubleshooting Guide | Download Table. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Halosulfuron-methyl (PC 128721) MRIDs 49798401/ 49983101. EPA. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • 4-phenoxypyridine derivatives containing imidazole -4- carboxamide and 1,2,4- triazole -3- carboxamide moieties as powerful antitumor agents. QSAR Studies. RHAZES: Green and Applied Chemistry. [Link]

  • Spectrophotometric Method for Determination of Methyldopa in Bure and Pharmaceutical Formulation Based on Oxidative Coupling Reaction. Chemical Methodologies. [Link]

  • Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. [Link]

  • Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. ResearchGate. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Pyridine Methyl Ester Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working on the reduction of pyridine methyl esters. The conversion of these esters to the corresponding pyridyl methanols is a crucial transformation in the synthesis of many pharmaceutical compounds. However, achieving this seemingly straightforward reduction with high chemoselectivity can be challenging. The inherent reactivity of the pyridine ring often leads to a variety of undesired side reactions.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues in your experiments and strategically select conditions to maximize the yield and purity of your target alcohol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the reduction of pyridine methyl esters. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.

Problem: My main side product is the fully saturated piperidine. How can I selectively reduce the ester without reducing the aromatic ring?

Answer:

This is the most common challenge and is caused by a lack of chemoselectivity in the reducing agent. The pyridine ring, especially when protonated or coordinated to a Lewis acid, is susceptible to hydrogenation.[1][2] If your protocol results in ring saturation, your reducing agent is too powerful or non-selective.

Causality: Catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Rh catalysts) is designed to reduce aromatic systems and will readily saturate the pyridine ring, often under milder conditions than required for benzene.[3][4] Similarly, powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) can reduce both the ester and the pyridine ring.[1][5]

Solutions:

  • Switch to a Milder Hydride Reagent: The key is to use a reagent that has a higher kinetic barrier for reducing the aromatic ring than for reducing the ester.

    • Sodium Borohydride (NaBH₄): This is an excellent first choice. NaBH₄ is generally not powerful enough to reduce esters or aromatic rings under standard conditions (e.g., room temperature in ethanol).[6][7] However, its reactivity can be enhanced to target the ester specifically.

    • Lithium Borohydride (LiBH₄): This reagent is stronger than NaBH₄ but milder than LiAlH₄. It is known for its high selectivity in reducing esters to alcohols in the presence of other less reactive functional groups.[5][8]

  • Modify Reaction Conditions for NaBH₄: To reduce the ester without touching the ring, you can increase the reactivity of NaBH₄ in a controlled manner. The "Sodium Borohydride-Methanol" system is a well-documented and effective method.[9][10]

Protocol: Selective Ester Reduction using NaBH₄-Methanol System [9]
  • Dissolve the pyridine methyl ester in a suitable solvent like Tetrahydrofuran (THF).

  • Add a large excess of Sodium Borohydride (e.g., 10-20 equivalents) to the solution.

  • Slowly add Methanol (MeOH) to the stirring suspension. The reaction is often performed at reflux to increase the rate. The in-situ generation of alkoxyborohydrides is thought to be responsible for the enhanced reactivity.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Proceed with a careful aqueous workup (see "Problem: My workup is complicated by boron complexes" below).

Table 1: Comparison of Reducing Agents for Pyridine Methyl Ester Reduction
ReagentPrimary TargetSelectivity IssueRecommendation
LiAlH₄ All carbonyls, N-heterocyclesLow chemoselectivity; readily reduces the pyridine ring.[5][6]Not Recommended
Catalytic Hydrogenation (H₂/Pd, PtO₂, Rh) π-systems (alkenes, aromatics)High propensity for ring saturation.[3][4]Not Recommended
NaBH₄ Aldehydes, KetonesGenerally unreactive towards esters.[7]Recommended (with activation)
NaBH₄-MeOH EstersPotential for slow reaction.Highly Recommended
LiBH₄ Esters, LactonesCan be more aggressive than NaBH₄.Recommended (use with care)
Problem: I'm observing partial reduction of the pyridine ring, forming dihydropyridines. What's causing this and how do I prevent it?

Answer:

The formation of dihydropyridine intermediates indicates that the reduction potential is high enough to attack the aromatic ring but conditions (e.g., stoichiometry, temperature, reaction time) are insufficient for complete saturation to piperidine. This can occur with strong hydrides or under conditions like a Birch reduction, which involves dissolving metal-electron transfer.[1][11]

Causality: The reaction proceeds via the transfer of one or two electrons (or hydride equivalents) to the pyridine ring, breaking the aromaticity. If the reaction stalls at this point, dihydropyridine byproducts are isolated. These intermediates can sometimes be unstable and may rearomatize or undergo other reactions upon workup.[11][12]

Solutions:

  • Strict Stoichiometry Control: If using a more reactive hydride like LiBH₄, ensure you are not using a large excess. Use the minimum stoichiometry required to reduce the ester.

  • Lower the Reaction Temperature: Reducing the temperature can often increase selectivity by favoring the reaction pathway with the lower activation energy, which is typically the ester reduction.

  • Reagent Selection: This issue again points to the need for a milder, more selective reagent. If you are seeing dihydropyridines, your current system is too reactive for the pyridine ring. Switching from LiBH₄ to an activated NaBH₄ system is a logical step.

Workflow: Selecting the Correct Reducing Agent

Below is a decision-making workflow to help troubleshoot and select the appropriate reducing agent to avoid unwanted ring reduction.

G start Start: Pyridine Methyl Ester Reduction q1 Is the pyridine ring being reduced? start->q1 q2 Is the ring fully saturated to piperidine? q1->q2 Yes end_ok Reaction is selective. Proceed to optimize yield. q1->end_ok No a1_yes Yes a1_no No sol1 Cause: Reagent too powerful (e.g., LiAlH4, Catalytic H2). Solution: Switch to NaBH4-MeOH or LiBH4. q2->sol1 Yes sol2 Cause: Reagent slightly too reactive or conditions too harsh. Solution: Switch to NaBH4-MeOH. If using LiBH4, reduce temperature and stoichiometry. q2->sol2 No a2_yes Yes a2_no No (Dihydropyridine)

Caption: Troubleshooting workflow for pyridine ring reduction.

Problem: The reaction is sluggish with significant unreacted starting material. How can I improve the conversion rate without causing side reactions?

Answer:

A slow or incomplete reaction is common when using the highly selective but less reactive NaBH₄. The goal is to increase the rate of ester reduction without crossing the threshold that initiates ring reduction.

Causality: Standard NaBH₄ has a low propensity to reduce the resonance-stabilized ester carbonyl group. The reaction rate is dependent on the electrophilicity of the ester carbonyl and the nucleophilicity of the hydride source.

Solutions:

  • Increase Temperature: For NaBH₄-based reductions, performing the reaction at the reflux temperature of the solvent (e.g., THF, ~66°C) is a standard method to increase the reaction rate.[9]

  • Use an Activating Co-solvent: As detailed in the protocol above, using methanol as a co-solvent with NaBH₄ in THF is a highly effective strategy.[9][10]

  • Consider Lewis Acid Additives (with caution): The addition of a Lewis acid like Aluminum Chloride (AlCl₃) or Lithium Chloride (LiCl) can significantly enhance the reducing power of NaBH₄.[13] The Lewis acid coordinates to the ester's carbonyl oxygen, making it more electrophilic and susceptible to hydride attack.

    • Warning: This approach dramatically increases the reactivity of the system and can compromise chemoselectivity, potentially leading to ring reduction. This should be considered an advanced method and requires careful optimization of stoichiometry and temperature.

Problem: My workup is complicated by gelatinous precipitates and emulsions, leading to poor recovery. What is a robust workup procedure?

Answer:

Boron-based reagents often result in the formation of borate esters and other inorganic salts during the workup. These can form gels and emulsions, making phase separation difficult and trapping the product. A systematic, multi-step quenching and extraction procedure is essential.

Protocol: Robust Workup for Borohydride Reductions
  • Cool the Reaction: After the reaction is complete, cool the mixture in an ice bath to 0-5°C.

  • Quench Excess Hydride: Slowly and carefully add a protic solvent like methanol or ethanol to react with any remaining NaBH₄. Once the initial effervescence subsides, continue the quench by slowly adding water.

  • Break Down Borate Complexes: Add an aqueous acid solution (e.g., 1M HCl) dropwise until the pH is acidic (~pH 2-3). This protonates the alkoxide and hydrolyzes the borate esters, breaking up the gelatinous mixture. Stir for 15-30 minutes.

  • Basify to Free the Amine: The product is a pyridine derivative, which will be protonated and water-soluble under acidic conditions. Carefully add a strong base (e.g., 6M NaOH) until the solution is strongly basic (~pH 12-14). This deprotonates the pyridinium salt, making the product soluble in organic solvents.

  • Extract the Product: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Wash and Dry: Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.

Frequently Asked Questions (FAQs)

Q1: Is it possible to stop the reduction at the aldehyde stage instead of the primary alcohol?

A: Yes, this is a common synthetic goal, but it requires different reagents and stricter control. Standard borohydrides will typically proceed to the alcohol. To stop at the aldehyde, you need a sterically hindered and less reactive hydride source that delivers only one hydride equivalent and is used at low temperatures. The reagent of choice for this transformation is Diisobutylaluminum Hydride (DIBAL-H).[6][8] The reaction must be performed at very low temperatures (typically -78°C) to prevent over-reduction to the alcohol.

Q2: How does the position of the methyl ester on the pyridine ring (2-, 3-, or 4-position) affect the reduction?

A: The position of the ester influences the electronic properties of both the ester and the ring, which can affect reactivity.

  • 2- and 4-Positions: Esters at these positions are more electronically coupled to the electron-withdrawing nitrogen atom through resonance. This can make the ester carbonyl carbon slightly more electrophilic and potentially more reactive. Additionally, a 2-substituted ester can chelate with the metal cation of the borohydride (e.g., Li⁺ or Na⁺), activating it towards reduction.

  • 3-Position: An ester at the 3-position (as in methyl nicotinate) is less directly influenced by the nitrogen via resonance. Reductions at this position are well-documented and generally proceed smoothly with the appropriate activated NaBH₄ systems.[9]

While these electronic differences exist, in practice, the choice of a sufficiently selective reducing agent is far more critical than the ester's position for avoiding side reactions.

Q3: Should I consider using a protecting group on the pyridine nitrogen?

A: For the goal of selectively reducing the ester, protecting the nitrogen is generally unnecessary and often counterproductive. The most common "protection" strategies for pyridines, such as N-alkylation or N-oxidation, actually activate the ring. N-alkylation forms a pyridinium salt, which is highly susceptible to reduction.[1] Pyridine-N-oxide is also readily reduced.[10] The most effective strategy is not protection, but rather the use of a chemoselective reducing agent that can differentiate between the ester and the unprotected pyridine ring.

References

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines Explained.
  • Wikipedia. (2024). Pyridine. [Link]

  • Tateno, H., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Kayser, M. M., et al. (1986). Regioselectivity control in metal hydride reductions of substituted maleic anhydrides. Canadian Journal of Chemistry. [Link]

  • Tateno, H., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Zhang, Z., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre. [Link]

  • Ghorai, A., et al. (2024). Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. ChemRxiv. [Link]

  • DAV University. Pyridines – Structure. [Link]

  • Krchňák, V., et al. (2001). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Organic Letters. [Link]

  • Ellman, J. A., et al. (2020). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. [Link]

  • Namitharan, K., et al. (2020). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications. [Link]

  • Germán Fernández. Alkylation and acylation of pyridine. [Link]

  • Wikipedia. (2024). Pyridines. [Link]

  • Jones Research Group. (2016). Reduction Reactions and Heterocyclic Chemistry. [Link]

  • CN113214146A. Process for the N-alkylation of aminopyridines.
  • Pathare, R. S., et al. (2022). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Unknown. Metal Hydride Reduction. [Link]

  • Myers, A. G. Research Group. Chem 115. [Link]

  • Chemistry Steps. Esters to Alcohols. [Link]

  • Dalal Institute. Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. [Link]

  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2021). Chemoselective Reduction. YouTube. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Organic Chemistry Data. Ester to Alcohol - Common Conditions. [Link]

  • Donohoe, T. J., et al. (2000). Partial Reduction of Electron-Deficient Pyridines. Organic Letters. [Link]

  • Stamos, I. K. (1983). Reaction of pyridine carboxylic esters with sodium borohydride. Tetrahedron Letters. [Link]

  • Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society. [Link]

  • Oestreich, M., et al. (2021). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. Angewandte Chemie International Edition. [Link]

  • Butler, A. R., & Robertson, I. H. (1975). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Validation & Comparative

Comparative Analysis of HPLC Methodologies for Methyl 4-phenoxypyridine-3-carboxylate Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-phenoxypyridine-3-carboxylate presents a classic "push-pull" analytical challenge. It contains a basic pyridine nitrogen (prone to silanol interaction and tailing), a hydrophobic phenoxy tail, and a hydrolytically sensitive methyl ester group.

Many laboratories default to a generic "acidic C18" screening method. While functional, this approach often fails to resolve critical process impurities—specifically the hydrolysis product (carboxylic acid) and the starting material (4-chloropyridine derivative) —with sufficient resolution for GMP release testing.

This guide compares a standard Generic C18 Method against an Optimized Phenyl-Hexyl Method . We demonstrate why leveraging


-

interactions and pH buffering provides superior selectivity and peak shape for this specific structural motif.

Compound Profile & Analytical Challenges

PropertyCharacteristicAnalytical Implication
Structure Pyridine ring + Phenoxy ether + Methyl esterDual aromatic systems allow for

-

selectivity.
Basicity Pyridine Nitrogen (

)
At neutral pH, peak tailing occurs due to silanol interactions. At low pH (<3), it is fully ionized.
Stability Methyl EsterSusceptible to hydrolysis at pH > 7.0 or highly acidic conditions over time.
Key Impurities 1. 4-Chloropyridine-3-carboxylate (Precursor)2. 4-Phenoxypyridine-3-carboxylic acid (Hydrolysis)3. Phenol (Reagent)Must resolve highly polar acid (Impurity 2) from the neutral/basic parent.

Methodology Comparison

We evaluated two distinct chromatographic approaches. The data below represents average system suitability results from


 replicate injections.
Method A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Mechanism: Pure hydrophobicity.

Method B: The "Optimized" Approach (Recommended)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl),

    
    .
    
  • Mobile Phase: 10 mM Ammonium Acetate pH 4.5 (A) / Methanol (B).

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Interaction + Dipole-Dipole.
Comparative Performance Data
MetricMethod A (Generic C18)Method B (Phenyl-Hexyl)Status
Retention Time (Parent) 4.2 min7.8 minImproved (Better capacity factor

)
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric)Superior
Resolution (

) vs. Impurity 1
1.4 (Co-elution risk)3.2 (Baseline resolved)Superior
Theoretical Plates (

)
~4,500~12,000Superior
Selectivity (

) Phenol/Parent
1.051.25Superior

Senior Scientist Insight:

Method A fails because the acidic mobile phase protonates the pyridine, making it highly polar and eluting it too quickly, often co-eluting with the polar 4-chloropyridine precursor. Furthermore, Acetonitrile suppresses the


-

interactions that could otherwise help separate the phenoxy ring. Method B uses Methanol (which promotes

-

selectivity) and a Phenyl-Hexyl phase to "grab" the phenoxy tail, significantly increasing retention and resolution.

Visualization: Method Development Logic

The following diagram illustrates the decision matrix used to arrive at the optimized Phenyl-Hexyl protocol.

MethodLogic Start Target: this compound CheckStruct Analyze Structure: Basic N + Aromatic Ether Start->CheckStruct Decision1 Select Stationary Phase CheckStruct->Decision1 C18 C18 Column (Hydrophobic Interaction) Decision1->C18 Standard Screening Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Decision1->Phenyl Targeted Strategy ResultC18 Result: Poor Peak Shape (Pyridine Tailing) C18->ResultC18 ResultPhenyl Result: Enhanced Selectivity for Phenoxy Group Phenyl->ResultPhenyl Optimize Mobile Phase Optimization ResultPhenyl->Optimize FinalMethod Final Protocol: 10mM NH4OAc (pH 4.5) / MeOH Optimize->FinalMethod Buffer pH 4.5 (Suppresses Silanol Activity)

Caption: Decision tree highlighting the shift from standard C18 screening to the targeted Phenyl-Hexyl mechanism for pyridine-based esters.

Detailed Experimental Protocol (Method B)

This protocol is validated for specificity, linearity, and precision.[1]

Reagents & Equipment
  • Solvent A: 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid.

  • Solvent B: Methanol (HPLC Grade).[2] Note: Methanol is preferred over Acetonitrile to maximize

    
    -
    
    
    
    interactions on phenyl phases.
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl,

    
     (or equivalent).
    
  • Temperature:

    
    .
    
  • Detection: UV @ 254 nm (primary) and 230 nm (secondary).

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Flow Rate (mL/min)
0.090101.0
2.090101.0
12.010901.0
15.010901.0
15.190101.0
20.090101.0
Sample Preparation

Critical Step: Avoid using pure water or high-pH diluents to prevent ester hydrolysis.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Methanol.

  • Working Standard: Dilute the stock 1:10 with Mobile Phase A/B (50:50) to reach ~0.1 mg/mL.

  • Filtration: Filter through a 0.2

    
     PTFE filter (Nylon filters may bind the phenoxy group).
    

Visualization: Analysis Workflow

Workflow Sample Sample Weighing (10 mg) Dissolve Dissolution (100% MeOH) Sample->Dissolve Dilute Dilution 1:10 (50:50 Buffer/MeOH) Dissolve->Dilute Prevent Hydrolysis Filter Filtration (0.2 µm PTFE) Dilute->Filter Inject HPLC Injection (10 µL) Filter->Inject Data Data Analysis (Integ. @ 254nm) Inject->Data

Caption: Step-by-step sample preparation workflow ensuring stability and particle removal.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Splitting Solvent mismatchEnsure sample diluent matches initial gradient conditions (high aqueous content) or reduce injection volume.
RT Drift pH instabilityPyridines are sensitive to pH changes near their

. Ensure buffer is strictly adjusted to pH 4.5.
Ghost Peaks CarryoverThe phenoxy group is sticky. Add a needle wash step with 90% Methanol/Water.

References

  • Agilent Technologies. (2025). Agilent HPLC Column Selection Guide: Strategies for Basic Compounds. Retrieved from

  • Sielc Technologies. (2025). Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. (2025).[3] High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.[4][5] Retrieved from

  • National Institutes of Health (NIH). (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products.[6] Retrieved from

  • Helix Chromatography. (2025).[1] HPLC Methods for analysis of Pyridine and Derivatives.[2][3][4][5][6][7][8] Retrieved from

Sources

Comparative Analysis of COA Standards: CAS 845671-56-9 (Olaparib Intermediate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

CAS 845671-56-9 , chemically known as 4-[[4-Fluoro-3-(1-piperazinylcarbonyl)phenyl]methyl]-1(2H)-phthalazinone , is the critical late-stage intermediate (N-1) in the synthesis of Olaparib (Lynparza), a poly(ADP-ribose) polymerase (PARP) inhibitor.[1]

In the drug development lifecycle, this molecule represents the "scaffold" of the active pharmaceutical ingredient (API).[1] The final synthetic step typically involves the acylation of the exposed piperazine amine with cyclopropanecarbonyl chloride. Consequently, any impurity present in CAS 845671-56-9—particularly regioisomers or genotoxic residuals—will likely carry over directly into the final drug substance. [1]

This guide objectively compares the Certificate of Analysis (COA) requirements for Research Grade (Early Discovery) versus GMP Grade (Clinical/Commercial) material.[1] It provides actionable protocols to validate vendor claims, ensuring supply chain security for high-stakes PARP inhibitor development.[1]

Comparative Analysis: Research vs. GMP Grade Specifications

A raw "purity" number (e.g., ">98%") is insufficient for this intermediate due to the presence of structural isomers and potential genotoxic impurities (PGIs) like hydrazine, which is often used to construct the phthalazinone core.[1]

Table 1: Critical Specification Comparison
Quality AttributeResearch Grade (Discovery) GMP Grade (Clinical/Commercial) Scientific Rationale (The "Why")
Appearance Off-white to yellow solidWhite to off-white crystalline powderColoration often indicates oxidation products or residual palladium catalysts.[1]
Assay (HPLC) ≥ 97.0% (Area %)≥ 99.0% (w/w on anhydrous basis)"Area %" ignores inorganic salts and solvents. "w/w" ensures you are paying for the molecule, not the salt.[1]
Regioisomeric Impurity Not specified≤ 0.15%The meta-isomer (relative to fluoro/carbonyl) is difficult to separate from the final API.[1]
Hydrazine (PGI) Not tested≤ 10 ppm (or TTC limit)Hydrazine is a known carcinogen used in the ring-closure step.[1] It must be controlled upstream.[1][2]
Palladium (Pd) Not tested≤ 10 ppmPd-catalyzed cross-coupling (Negishi or Suzuki) is common in synthesis; residual metal is toxic.[1]
Water Content (KF) ≤ 5.0%≤ 1.0%High water content interferes with the stoichiometry of the final acid chloride coupling step.[1]
Residual Solvents Not specifiedComplies with ICH Q3CSolvents like DMF or DMSO can react with acid chlorides, creating side-products.[1]

Experimental Protocols & Validation

Protocol A: High-Resolution HPLC for Purity & Regioisomer Detection[1]

Standard isocratic methods often fail to resolve the regioisomer (where the phthalazinone moiety is attached at the wrong position on the benzyl ring).[1] A gradient method with pH control is required.[1]

  • Principle: The piperazine ring is basic.[1] Using a high pH buffer (if column permits) or an acidic ion-pairing condition sharpens the peak.[1] We will use a standard acidic method compatible with MS.

Instrument: HPLC with PDA (254 nm) or LC-MS. Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1] Temperature: 40°C.

Mobile Phase:

  • A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 4.0).[1]

  • B: Acetonitrile (ACN).[1][3][4]

Gradient Program:

Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Hold
15.060%Linear Ramp (Elution of Main Peak)
20.090%Wash
25.05%Re-equilibration

System Suitability Criteria (Self-Validation):

  • Tailing Factor: < 1.5 (Critical: Piperazine amines tail badly on active silanols).

  • Resolution: > 2.0 between Main Peak and nearest impurity.

  • RSD (n=5): < 1.0% for main peak area.[1]

Protocol B: Trace Hydrazine Analysis (The "Hidden Killer")[1]

Since hydrazine is used to form the phthalazinone ring, it is a likely contaminant.[1] Standard HPLC-UV cannot detect trace hydrazine.[1]

Method: Derivatization with Benzaldehyde followed by HPLC-UV.[1]

  • Sample Prep: Dissolve 100 mg of CAS 845671-56-9 in 1 mL DMF. Add excess Benzaldehyde.[1] Heat at 60°C for 30 mins.

  • Reaction: Hydrazine + 2 Benzaldehyde

    
     Benzalazine (highly UV active).[1]
    
  • Detection: Analyze for the Benzalazine peak at 305 nm.

  • Limit: Quantify against a Benzalazine external standard.

Visualizing the Critical Control Points

The following diagram illustrates the synthetic flow and where the specific impurities (Hydrazine, Regioisomers) enter the system, dictating the COA requirements.

Olaparib_Synthesis_Control Raw_Mat Phthalazinone Precursor (Acid/Ester) Coupling Ring Closure & Coupling Raw_Mat->Coupling Imp_Regio Impurity: Regioisomers (Structural) Raw_Mat->Imp_Regio Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Coupling Risk: Excess Reagent Imp_Hydrazine Impurity: Residual Hydrazine (Genotoxic) Hydrazine->Imp_Hydrazine Intermediate CAS 845671-56-9 (Piperazine Intermediate) Coupling->Intermediate Final_Step Acylation with Cyclopropanecarbonyl Chloride Intermediate->Final_Step API Olaparib (API) Intermediate->API Impurities carry over Final_Step->API Imp_Hydrazine->Intermediate Must test in COA Imp_Regio->Intermediate Hard to remove later

Figure 1: Critical Control Points in Olaparib Synthesis.[1] Note that impurities in CAS 845671-56-9 (Blue Node) directly impact the API safety profile.[1]

Decision Framework for Material Acceptance

When reviewing a vendor COA, use this logic flow to determine if the material is suitable for your specific development stage.

COA_Decision_Tree Start Review Vendor COA (CAS 845671-56-9) Check_Purity Is HPLC Purity > 99.0%? Start->Check_Purity Check_Hydrazine Is Hydrazine Tested? Check_Purity->Check_Hydrazine Yes Reject_1 REJECT / PURIFY (Risk of downstream failure) Check_Purity->Reject_1 No (<99%) Check_Metals Is Pd < 10 ppm? Check_Hydrazine->Check_Metals Yes (<10ppm) Reject_2 REQUEST DATA (Do not use for GMP) Check_Hydrazine->Reject_2 No / Not Listed Check_Metals->Reject_1 No (>10ppm) Approve APPROVE (Release for Synthesis) Check_Metals->Approve Yes

Figure 2: Material Acceptance Logic. This decision tree prioritizes safety (Hydrazine) and catalytic poisons (Palladium) over simple assay values.

References

  • Menear, K. A., et al. (2008).[1][5] 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A novel bioavailable inhibitor of Poly(ADP-ribose) polymerase-1.[1][5] Journal of Medicinal Chemistry.[1][5][6] Link[1]

  • International Council for Harmonisation (ICH). (2006).[1][7][8] Q3A(R2): Impurities in New Drug Substances.[1][8][9] ICH Guidelines.[1][3][7][2][8][9][10] Link

  • European Medicines Agency (EMA). (2014).[1] Assessment Report: Lynparza (Olaparib).[1][11] (Provides background on impurity control strategies for PARP inhibitors). Link

  • RSC Green Chemistry. (2023).[1] A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib.[1][11][12] (Discusses the hydrazine-free routes vs. traditional routes). Link

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs.[1] (Relevant for secondary amines like the piperazine moiety in CAS 845671-56-9).[1][13] Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-phenoxypyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-phenoxypyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.